Ac-pSar12-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H64N12O14 |

|---|---|

Molecular Weight |

913.0 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |

InChI |

InChI=1S/C38H64N12O14/c1-26(51)39(2)14-27(52)40(3)15-28(53)41(4)16-29(54)42(5)17-30(55)43(6)18-31(56)44(7)19-32(57)45(8)20-33(58)46(9)21-34(59)47(10)22-35(60)48(11)23-36(61)49(12)24-37(62)50(13)25-38(63)64/h14-25H2,1-13H3,(H,63,64) |

InChI Key |

IOFCDTUBHNNIHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ac-pSar12-OH: A Technical Guide to a Polysarcosine-Based Linker for Advanced Ligand-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-pSar12-OH is a monodisperse, acetylated polysarcosine linker containing 12 sarcosine monomer units. It has emerged as a critical tool in the development of next-generation Ligand-Drug Conjugates (LDCs), particularly Antibody-Drug Conjugates (ADCs). Its primary function is to act as a hydrophilic spacer, connecting a targeting ligand (such as an antibody) to a potent cytotoxic payload. The polysarcosine backbone offers a compelling alternative to traditional polyethylene glycol (PEG) linkers, demonstrating significant advantages in improving the physicochemical and pharmacological properties of ADCs. These advantages include enhanced hydrophilicity, which allows for higher drug-to-antibody ratios (DAR) without inducing aggregation, leading to improved pharmacokinetic profiles and potent in vivo anti-tumor activity.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, its chemical structure, synthesis, and its application in the construction and performance of ADCs.

Chemical Structure and Properties

This compound is a well-defined chemical entity with a specific molecular formula and weight, ensuring batch-to-batch consistency in LDC manufacturing.

Chemical Formula: C38H64N12O14

Molecular Weight: 912.99 g/mol

CAS Number: 2313534-24-4

Appearance: White to off-white solid

Solubility: Soluble in water (≥ 100 mg/mL)

Storage: Should be stored in a sealed container, away from moisture and light, under a nitrogen atmosphere. For long-term storage, -20°C to -80°C is recommended.

The structure of this compound consists of a chain of twelve N-methylglycine (sarcosine) units. One terminus is capped with an acetyl group (Ac), rendering it inert, while the other end possesses a carboxylic acid (-OH), which can be activated for conjugation to other molecules.

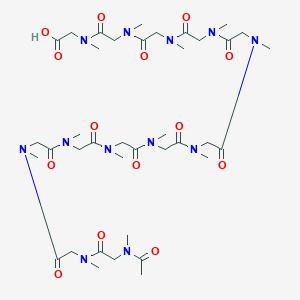

Chemical Structure Diagram:

Data Presentation: Performance of this compound in Antibody-Drug Conjugates

The use of this compound in ADCs has been shown to significantly impact their pharmacokinetic properties and anti-tumor efficacy. The following tables summarize key quantitative data from preclinical studies.

Table 1: Pharmacokinetic Parameters of ADCs with Different Linkers in SCID Mice

| ADC Construct | Linker Type | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) |

| ADC-PSAR12 | This compound based | 8 | 15.8 |

| ADC-PSAR0 | No Polysarcosine | 8 | 37.6 |

Table 2: Pharmacokinetic Parameters of ADCs with Varying Polysarcosine Lengths in Sprague-Dawley Rats

| ADC Construct | Linker Type | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) |

| ADC-PSAR6 | Ac-pSar6-OH based | 8 | ~55 |

| ADC-PSAR12 | This compound based | 8 | ~38 |

| ADC-PSAR18 | Ac-pSar18-OH based | 8 | ~35 |

| ADC-PSAR24 | Ac-pSar24-OH based | 8 | ~35 |

| ADC-PEG12 | PEG12 based | 8 | ~47 |

Table 3: In Vivo Anti-Tumor Efficacy of ADCs in a BT-474 Breast Cancer Xenograft Model

| Treatment Group | Dosage | Outcome |

| Untreated | - | Progressive tumor growth |

| ADC-PSAR12 (DAR 8) | 3 mg/kg, single dose | Curative (complete tumor remission) |

| ADC-PSAR0 (DAR 8) | 3 mg/kg, single dose | Incomplete tumor regressions |

| Trastuzumab-DM1 (T-DM1) | 3 mg/kg, single dose | Negligible tumor growth delay |

Table 4: In Vivo Efficacy of Exatecan-Based ADC in an NCI-N87 Gastric Cancer Xenograft Model

| Treatment Group | Dosage | Outcome |

| Tra-Exa-PSAR10 (DAR 8) | 1 mg/kg | Strong anti-tumor activity, outperforming DS-8201a |

| DS-8201a (Enhertu) | 1 mg/kg | Less potent anti-tumor activity compared to Tra-Exa-PSAR10 |

Experimental Protocols

The following are detailed methodologies for the synthesis of the polysarcosine linker and the subsequent construction of an ADC. These protocols are based on the procedures described by Viricel et al.

On-Resin Synthesis of Monodisperse Polysarcosine Linker

This protocol describes the solid-phase synthesis of a side-functionalized polysarcosine oligomer that can be further modified to yield this compound.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-Sar-Sar-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Piperidine

-

Bromoacetic acid (BAA)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

Methylamine solution in water

-

2-Azidoethan-1-amine

-

4-Maleimidophenylacetic acid

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

Procedure:

-

Resin Loading: Swell the 2-chlorotrityl chloride resin in DMF. Add Fmoc-Sar-Sar-OH and DIPEA to the resin suspension and shake for 2 hours at room temperature. Cap any remaining reactive sites with methanol.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Chain Elongation (Repeating Cycles):

-

Acylation: Add a solution of bromoacetic acid and DIC in DMF to the resin and shake for 30 minutes.

-

Amination: Add a solution of methylamine in water to the resin and shake for 30 minutes.

-

Repeat these acylation and amination steps until the desired chain length of 12 sarcosine units is achieved.

-

-

Functionalization:

-

Perform a final acylation step with bromoacetic acid and DIC.

-

Add a solution of 2-azidoethan-1-amine in DMF to introduce an azide group for subsequent payload conjugation.

-

-

Terminal Group Addition: Couple 4-maleimidophenylacetic acid to the N-terminus of the polysarcosine chain using COMU and DIPEA in DMF.

-

Cleavage from Resin: Treat the resin with a mixture of TFA and DCM to cleave the final polysarcosine linker from the solid support.

-

Purification: Purify the crude linker by preparative HPLC to obtain the monodisperse product.

Construction of a Homogeneous DAR 8 Antibody-Drug Conjugate

This protocol outlines the steps for conjugating the polysarcosine linker (pre-loaded with a drug) to an antibody.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

-

TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride

-

Polysarcosine-drug linker with a maleimide reactive group

-

Sephadex G-25 desalting columns

-

PBS (Phosphate-buffered saline)

Procedure:

-

Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by adding an excess of TCEP. Incubate for 2 hours at 37°C.

-

Purification of Reduced Antibody: Remove the excess TCEP by buffer exchange using a Sephadex G-25 desalting column equilibrated with PBS.

-

Conjugation: Add the maleimide-functionalized polysarcosine-drug linker to the reduced antibody solution. A typical molar ratio is 1.25 equivalents of linker per cysteine residue. Incubate for 30 minutes at room temperature.

-

Purification of ADC: Purify the resulting ADC by buffer exchange using a Sephadex G-25 desalting column to remove any unreacted linker.

-

Maleimide Hydrolysis: Incubate the purified ADC in PBS at 37°C for 48 hours to promote the complete hydrolysis of the maleimide ring, which stabilizes the conjugate.

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and size-exclusion chromatography.

Mandatory Visualizations

On-Resin Synthesis of Polysarcosine Linker

Caption: Workflow for the on-resin synthesis of the this compound linker.

ADC Construction and Mechanism of Action

Caption: Schematic of ADC construction and its mechanism of action.

References

- 1. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Ac-pSar12-OH in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-pSar12-OH, an acetylated 12-mer of polysarcosine, is emerging as a critical component in the design of sophisticated drug delivery systems, most notably in antibody-drug conjugates (ADCs) and lipid nanoparticles (LNPs). This technical guide provides an in-depth exploration of its mechanism of action, focusing on its role in enhancing cellular uptake, facilitating endosomal escape, and improving overall therapeutic efficacy. This document synthesizes current research to offer a detailed overview of the underlying principles, experimental validation, and future potential of this compound in drug delivery.

Introduction to Polysarcosine and this compound

Polysarcosine (pSar) is a synthetic, non-ionic, and hydrophilic polypeptoid, structurally analogous to polypeptides. It is derived from the endogenous amino acid sarcosine (N-methylated glycine).[1] This composition confers upon pSar excellent biocompatibility and biodegradability.[2] A key advantage of pSar over the widely used polyethylene glycol (PEG) is its significantly lower immunogenicity, which mitigates the risk of accelerated blood clearance and hypersensitivity reactions.[3][4]

This compound is a precisely defined oligomer of pSar, consisting of 12 sarcosine units with an acetylated N-terminus and a hydroxyl C-terminus. This specific chain length has been identified as optimal in certain applications for balancing hydrophilicity, stealth properties, and drug loading capacity.[5] It is primarily utilized as a hydrophilic linker in ADCs and as a surface-modifying agent for nanoparticles.

Mechanism of Action in Drug Delivery

The primary role of this compound in drug delivery is to modulate the physicochemical properties of the therapeutic conjugate or nanoparticle, thereby influencing its biological interactions. This leads to improved pharmacokinetic profiles and enhanced intracellular delivery of the therapeutic payload. The mechanism can be dissected into several key stages:

Enhanced Pharmacokinetics and "Stealth" Properties

Similar to PEG, the hydrophilic pSar chains form a hydration shell around the drug conjugate or nanoparticle. This "stealth" effect sterically hinders the adsorption of opsonin proteins, leading to reduced recognition and clearance by the reticuloendothelial system (RES). The result is a prolonged circulation half-life, which increases the probability of the therapeutic reaching its target site.

Cellular Uptake

The precise mechanism by which pSar influences cellular uptake is an active area of research. However, current evidence suggests that pSar-functionalized nanoparticles exhibit rapid association with cells. For ADCs, the primary targeting is dictated by the monoclonal antibody. However, the hydrophilic pSar linker can prevent non-specific interactions and aggregation, ensuring that the ADC remains soluble and available for receptor binding.

In the context of LNPs, the incorporation of pSar-lipids has been shown to result in high transfection potency. While the exact pathway is not fully elucidated, it is hypothesized that the pSar coating does not impede the initial interaction with the cell membrane, which is a crucial first step for endocytosis. The multivalency of pSar on a nanoparticle surface may also influence the endocytic pathway, potentially shifting it from caveolae-mediated to clathrin-mediated endocytosis, which can alter the subsequent intracellular trafficking of the nanoparticle.

Endosomal Escape

A critical barrier to the efficacy of many intracellularly delivered drugs is their entrapment and subsequent degradation in endosomes and lysosomes. This compound, as part of a larger delivery system, is implicated in facilitating the escape of the therapeutic payload from these vesicles into the cytoplasm. While pSar itself is not fusogenic, its presence in LNP formulations, in conjunction with ionizable lipids, contributes to efficient endosomal escape.

The proposed mechanism for pSar-containing LNPs involves the protonation of the ionizable lipids in the acidic environment of the endosome. This charge reversal is thought to promote the interaction of the LNP with the anionic endosomal membrane, leading to membrane destabilization and fusion, ultimately releasing the cargo into the cytosol. While the "proton sponge" effect is a well-described mechanism for polymeric carriers, its direct applicability to pSar-containing systems is still under investigation. It is plausible that the hydrophilic and flexible nature of the pSar chains influences the lipid mixing and fusion process at the endosomal membrane.

dot

Caption: Proposed mechanism of endosomal escape for pSar-functionalized lipid nanoparticles.

Payload Release

For ADCs, the this compound linker is often part of a larger, cleavable linker system. Following internalization and trafficking to the lysosome, the cleavable portion of the linker (e.g., a peptide sequence sensitive to lysosomal proteases like cathepsin B, or a pH-sensitive hydrazone) is cleaved, releasing the cytotoxic payload. The pSar component itself is designed to be stable in circulation and its primary role is to confer favorable physicochemical properties to the ADC before it reaches the target cell.

dot

References

- 1. Gold nanoparticles coated with polysarcosine brushes to enhance their colloidal stability and circulation time in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Ac-pSar12-OH: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for Ac-pSar12-OH, an acetylated dodecasarcosine with a C-terminal hydroxyl group. Polysarcosine (pSar) is increasingly recognized as a promising alternative to polyethylene glycol (PEG) in various biomedical applications due to its stealth properties, biocompatibility, and biodegradability. The ability to produce well-defined, monodisperse pSar oligomers like this compound is crucial for the development of next-generation bioconjugates and drug delivery systems.

Synthesis of this compound

The synthesis of this compound with its precise chain length and defined end-groups is best achieved through a controlled, stepwise approach. Solid-phase synthesis, particularly the sub-monomer method, offers excellent control over the oligomer length and allows for the specific introduction of terminal functionalities.[1]

Synthesis Strategy: On-Resin Sub-Monomer Approach

This method involves the iterative addition of sarcosine monomer units to a solid support. The general workflow is depicted below.

References

Technical Guide: Ac-pSar12-OH - A Hydrophilic Linker for Advanced Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ac-pSar12-OH is a monodisperse, hydrophilic linker based on a polysarcosine (pSar) backbone. It is designed for use in the development of ligand-drug conjugates (LDCs), particularly antibody-drug conjugates (ADCs). The incorporation of a pSar linker can enhance the aqueous solubility and biocompatibility of ADCs, offering a potential alternative to polyethylene glycol (PEG) linkers. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and conjugation, and a discussion of its primary application in targeted drug delivery.

Physical and Chemical Properties

This compound is a well-defined chemical entity with consistent physical and chemical properties, crucial for the reproducible manufacturing of drug conjugates.

| Property | Value | Source |

| Chemical Formula | C38H64N12O14 | [1] |

| Molecular Weight | 912.99 g/mol | [1] |

| CAS Number | 2313534-24-4 | [1] |

| Appearance | White solid | Inferred from synthesis descriptions |

| Solubility | ≥ 100 mg/mL in H2O (109.53 mM) | [1] |

| Purity | High, produced as a monodisperse compound | |

| Storage | Sealed storage, away from moisture and light, under nitrogen. Stock solutions can be stored below -20°C for several months. |

Experimental Protocols

The following protocols are representative methods for the synthesis of a polysarcosine chain and its conjugation to an antibody for the creation of an ADC. These are based on established solid-phase peptoid synthesis and bioconjugation techniques.

On-Resin Synthesis of a Monodisperse Polysarcosine Chain

The synthesis of monodisperse polysarcosine, such as the backbone of this compound, is typically achieved through a solid-phase submonomer synthesis method. This approach allows for precise control over the number of repeating sarcosine units.

Materials:

-

Rink amide resin

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) 4-methylpiperidine in DMF

-

Bromoacetic acid

-

N,N'-diisopropylcarbodiimide (DIC)

-

Methylamine solution in N-methylpyrrolidinone (NMP) or water

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Fritted reaction vessel

Procedure:

-

Resin Swelling and Deprotection:

-

Swell the Rink amide resin in DMF in a fritted reaction vessel for 30 minutes.

-

Drain the DMF and add 20% 4-methylpiperidine in DMF to remove the Fmoc protecting group. Agitate for 20 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF.

-

-

Acylation Step (Bromoacetylation):

-

Prepare a solution of bromoacetic acid and DIC in DMF.

-

Add the acylation solution to the resin and agitate for 1-2 hours at room temperature.

-

Drain the solution and wash the resin with DMF.

-

-

Displacement Step (Amination):

-

Add a solution of methylamine in NMP or water to the resin. Agitate for 1-2 hours at room temperature.

-

This step introduces the methyl group of the sarcosine monomer.

-

Drain the solution and wash the resin with DMF.

-

-

Chain Elongation:

-

Repeat the acylation (Step 2) and displacement (Step 3) cycles to achieve the desired chain length (e.g., 12 repeats for a pSar12 chain).

-

-

N-terminal Acetylation:

-

After the final displacement step, acylate the terminal amine with a solution of acetic anhydride and a base (e.g., diisopropylethylamine - DIPEA) in DMF to introduce the acetyl (Ac) group.

-

Wash the resin with DMF and then with DCM.

-

-

Cleavage and Purification:

-

Dry the resin under vacuum.

-

Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the polysarcosine chain from the resin.

-

Precipitate the cleaved product in cold diethyl ether, centrifuge to collect the solid, and dry under vacuum.

-

Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry to confirm the molecular weight.

-

Conjugation of a Polysarcosine Linker to an Antibody

This protocol describes a general method for conjugating a maleimide-functionalized polysarcosine linker to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-functionalized Ac-pSar-linker-drug construct

-

Phosphate buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

-

Size-exclusion chromatography (SEC) columns for purification

-

Hydrophobic interaction chromatography (HIC) for analysis

Procedure:

-

Antibody Reduction:

-

To the mAb solution, add a molar excess of TCEP to reduce a controlled number of interchain disulfide bonds, exposing free thiol groups.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Remove excess TCEP by buffer exchange using a desalting column equilibrated with the phosphate buffer.

-

-

Conjugation Reaction:

-

Immediately add the maleimide-functionalized Ac-pSar-linker-drug construct to the reduced mAb solution. A typical molar ratio is 5-10 fold excess of the linker-drug to the antibody.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching (Optional):

-

The reaction can be quenched by adding a molar excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.

-

-

Purification:

-

Purify the resulting ADC from unconjugated linker-drug and other small molecules using size-exclusion chromatography (SEC).

-

The purified ADC can be concentrated using ultrafiltration.

-

-

Characterization:

-

Determine the protein concentration using UV-Vis spectroscopy (A280).

-

Analyze the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC-HPLC) or mass spectrometry.

-

Assess the level of aggregation using size-exclusion chromatography (SEC-HPLC).

-

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the iterative two-step submonomer cycle for the solid-phase synthesis of a polysarcosine chain.

References

Biocompatibility and Immunogenicity of Ac-pSar12-OH: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the expected biocompatibility and immunogenicity profile of Acetyl-polysarcosine(12)-hydroxyl (Ac-pSar12-OH) based on the known properties of the polysarcosine (pSar) polymer class and outlines standard methodologies for its evaluation. As of the writing of this guide, specific experimental data for this compound is not publicly available. Therefore, this guide serves as a predictive framework and a methodological resource for researchers.

Executive Summary

Polysarcosine (pSar) is a non-ionic, hydrophilic polypeptoid based on the endogenous amino acid sarcosine (N-methylglycine).[1] It has emerged as a promising alternative to Poly(ethylene glycol) (PEG) for various biomedical applications, including drug delivery and bioconjugation.[1][2][3] The key advantages of pSar include its excellent water solubility, low toxicity, and purported "stealth" properties that reduce non-specific protein interactions and subsequent immune recognition.[1] this compound, a short, well-defined oligomer with an acetylated N-terminus and a hydroxyl C-terminus, is expected to exhibit a favorable biocompatibility and low immunogenicity profile, making it a strong candidate for use as a linker, solubilizer, or surface modifier in drug formulations. This guide details the anticipated biological performance of this compound and provides a comprehensive overview of the necessary experimental protocols to formally assess its safety and immune-related properties.

Core Concepts: Biocompatibility and Immunogenicity of Polysarcosine

Polysarcosine's biocompatibility stems from its chemical structure, which mimics a peptide backbone but with N-methylation that prevents the formation of strong hydrogen bonds and reduces proteolytic degradation. This results in a highly flexible, hydrophilic chain with "stealth" characteristics similar to PEG.

General Biocompatibility:

-

Low Toxicity: pSar is generally considered non-toxic and biodegradable. Studies on various pSar-based materials, including star-like polymers, have shown them to be well-tolerated by multiple cell lines.

-

Reduced Protein Adsorption: The hydrophilic nature of pSar effectively prevents the aggregation of nanoparticles in biological fluids and shields bioactive agents from degradation.

General Immunogenicity:

-

Low Antigenicity: As a derivative of an endogenous amino acid, pSar is not readily recognized by the immune system.

-

Reduced Immunogenicity of Conjugates: When used in lipid nanoparticle formulations, pSar has been shown to reduce immunogenicity compared to PEGylated counterparts.

-

Context-Dependent Immunity: It is important to note that the immunogenicity of pSar can be influenced by its structural context, such as chain length, surface density on a nanoparticle, and the nature of the hydrophobic component it is paired with.

A study involving a C18-pSar12 lipid provides some of the most relevant, albeit limited, data for a short-chain pSar. While comprehensive immunogenicity was not the focus, cytotoxicity was assessed.

Quantitative Data Overview

The following tables summarize the type of quantitative data that would be generated from a full biocompatibility and immunogenicity assessment of this compound. Representative data from a study on short-chain pSar lipopolypeptoids is included for context.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Assay Type | Test Article | Concentration (µM) | Cell Viability (%) | Source |

| HeLa | CellTiter-Glo® Luminescent | C18PSar12 | 0.5 | ~100% | |

| HeLa | CellTiter-Glo® Luminescent | C18PSar12 | 5 | ~100% | |

| HeLa | CellTiter-Glo® Luminescent | C18PSar12 | 50 | ~100% | |

| HeLa | CellTiter-Glo® Luminescent | C18PSar12 | 500 | ~40% | |

| HepG2 | WST-8 / LDH Release | This compound | TBD | TBD | Proposed |

| HEK293 | MTS / Protein Assay | This compound | TBD | TBD | Proposed |

TBD: To Be Determined. Data for this compound is hypothetical and would be generated via the proposed experimental protocols.

Table 2: In Vitro Hemocompatibility Data

| Assay Type | Test Article | Concentration Range (µg/mL) | Endpoint Measured | Result |

| Hemolysis Assay | This compound | TBD | % Hemolysis | TBD |

| Coagulation Assay (aPTT) | This compound | TBD | Clotting Time (seconds) | TBD |

| Coagulation Assay (PT) | This compound | TBD | Clotting Time (seconds) | TBD |

Table 3: In Vitro Immunogenicity Data

| Cell Type (e.g., PBMCs) | Assay Type | Test Article | Concentration Range (µg/mL) | Cytokine Measured | Fold Increase vs. Control |

| Human PBMCs | Cytokine Release Assay | This compound | TBD | TNF-α | TBD |

| Human PBMCs | Cytokine Release Assay | This compound | TBD | IL-6 | TBD |

| Human PBMCs | Cytokine Release Assay | This compound | TBD | IL-1β | TBD |

| Human Serum | Complement Activation | This compound | TBD | sC5b-9 Levels | TBD |

Table 4: In Vivo Biocompatibility & Immunogenicity Data

| Animal Model | Dosing Route & Schedule | Test Article | Dose Range (mg/kg) | Observation Period | Key Endpoints | Result |

| Mouse (e.g., Balb/c) | Intravenous, single dose | This compound | TBD | 14 days | Clinical signs, body weight, histology, hematology | TBD |

| Mouse (e.g., Balb/c) | Intravenous, repeat dose | This compound | TBD | 28 days | Anti-Ac-pSar12-OH IgG/IgM titers, cytokine levels | TBD |

Experimental Protocols

A thorough evaluation of this compound requires a tiered approach, starting with in vitro assays and progressing to in vivo models.

Synthesis and Characterization of this compound

A monodisperse this compound should be synthesized to ensure reproducible results.

Methodology:

-

Synthesis: The synthesis can be performed using N-carboxyanhydride (NCA) polymerization of sarcosine, initiated by a suitable molecule to yield the terminal hydroxyl group. The N-terminus is then acetylated. Alternatively, solid-phase submonomer synthesis can be employed for precise sequence control.

-

Purification: Purification is critical and should be performed using methods like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (>95%).

-

Characterization: The final product must be characterized to confirm its identity and purity.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the chemical structure and degree of polymerization.

-

Analytical HPLC: To determine purity.

-

Size Exclusion Chromatography (SEC): To assess polydispersity.

-

In Vitro Biocompatibility Assays

These assays provide the first indication of potential toxicity.

Purpose: To assess the intrinsic toxicity of this compound on various cell lines representing different organs. Methodology:

-

Cell Lines: A panel of cell lines should be used, for example:

-

HepG2 (human liver carcinoma)

-

HEK293 (human embryonic kidney)

-

A relevant cell line for the intended application.

-

-

Assay Formats: At least two mechanistically different assays should be run in parallel.

-

Metabolic Activity Assays (e.g., MTT, WST-8, MTS): These colorimetric assays measure the metabolic activity of viable cells. Cells are incubated with this compound for 24-72 hours, followed by the addition of the tetrazolium salt. The formation of formazan, which is proportional to the number of living cells, is quantified spectrophotometrically.

-

Membrane Integrity Assays (e.g., LDH Release): This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of necrosis. The amount of LDH in the culture supernatant is measured using a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.

-

-

Controls: Negative (vehicle) and positive (e.g., Triton X-100) controls are essential.

-

Data Analysis: Results are typically expressed as % cell viability compared to the negative control, and an IC50 (half-maximal inhibitory concentration) value is calculated.

Purpose: To evaluate the interaction of this compound with blood components, which is critical for intravenously administered drugs. Methodology:

-

Hemolysis Assay:

-

Freshly collected red blood cells (RBCs) are incubated with various concentrations of this compound.

-

After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at ~540 nm.

-

Results are expressed as % hemolysis relative to a positive control (e.g., water or Triton X-100). According to ASTM E2524-08 standard, hemolysis below 5% is generally considered non-hemolytic.

-

-

Coagulation Assays:

-

The effect of this compound on the intrinsic (activated partial thromboplastin time, aPTT) and extrinsic (prothrombin time, PT) coagulation pathways is assessed using human plasma.

-

Clotting times are measured using a coagulometer. Significant prolongation or shortening of clotting times indicates interference with the coagulation cascade.

-

In Vitro Immunogenicity Assays

These assays probe the potential of this compound to stimulate an innate immune response.

Purpose: To determine if this compound induces the release of pro-inflammatory cytokines from immune cells. Methodology:

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) from multiple healthy human donors are used to account for donor variability.

-

Incubation: PBMCs are incubated with a range of this compound concentrations for 24 hours.

-

Cytokine Measurement: The levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) in the cell culture supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

Controls: Lipopolysaccharide (LPS) is used as a positive control for immune stimulation.

Purpose: To assess whether this compound activates the complement system, a key component of innate immunity. Methodology:

-

Incubation: this compound is incubated in normal human serum.

-

Measurement: Activation of the complement cascade is measured by quantifying the formation of the soluble terminal complement complex, sC5b-9, using a specific ELISA kit.

-

Controls: Zymosan or aggregated human IgG can be used as positive controls.

In Vivo Studies

In vivo studies are essential to understand the systemic response to this compound. All animal studies must be conducted in accordance with ethical guidelines and approved protocols.

Purpose: To evaluate the short-term safety profile after a single administration. Methodology:

-

Animal Model: Typically mice (e.g., Balb/c or C57BL/6).

-

Administration: A single dose of this compound is administered, usually via the intended clinical route (e.g., intravenous). A dose-escalation design is often used.

-

Monitoring: Animals are observed for 14 days for clinical signs of toxicity, changes in body weight, and mortality.

-

Endpoint Analysis: At the end of the study, blood is collected for hematology and clinical chemistry analysis. Key organs are harvested for histopathological examination.

Purpose: To assess the potential for this compound to induce an adaptive immune response (antibody formation) upon repeated exposure. Methodology:

-

Animal Model: Mice or a more sensitive species if available.

-

Administration: this compound is administered multiple times over a period of several weeks (e.g., once weekly for 4 weeks). An adjuvant may be used in a parallel group to assess maximal immunogenic potential.

-

Sample Collection: Blood samples are collected at baseline and at several time points during and after the dosing period.

-

Antibody Titer Measurement: An ELISA is developed to detect and quantify the levels of anti-Ac-pSar12-OH IgM and IgG antibodies in the serum samples.

-

Cytokine Analysis: Systemic cytokine levels can also be measured from serum to assess for ongoing inflammatory responses.

Visualizations: Workflows and Pathways

Experimental Workflow for Biocompatibility Testing

Caption: Proposed experimental workflow for evaluating this compound.

The Complement System Cascade

Caption: Simplified overview of the complement activation cascade.

Conclusion

This compound belongs to the polysarcosine class of polymers, which is widely regarded as a highly biocompatible and low-immunogenicity alternative to PEG. Based on existing literature, this compound is anticipated to have a favorable safety profile. However, a formal and rigorous evaluation as outlined in this guide is imperative for its validation as a safe component for pharmaceutical applications. The described experimental protocols provide a clear roadmap for researchers and drug developers to systematically assess the biocompatibility and immunogenicity of this compound, ensuring that any potential risks are identified early in the development process. The successful completion of these studies would provide the necessary data to support its inclusion in next-generation therapeutic and diagnostic agents.

References

An In-Depth Technical Guide to Ac-pSar12-OH for First-Time Users in a Research Lab

This guide provides a comprehensive overview of Ac-pSar12-OH, a polysarcosine-based linker utilized in the development of advanced therapeutic conjugates. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core chemical properties, biological applications, and detailed experimental considerations for the effective use of this compound in a laboratory setting.

Introduction to this compound

This compound is a monodisperse, acetylated polysarcosine polymer with twelve repeating units, terminating in a hydroxyl group. It serves as a hydrophilic linker in the construction of Ligand-Drug Conjugates (LDCs) and Antibody-Drug Conjugates (ADCs).[1] In this capacity, this compound offers a promising alternative to traditional polyethylene glycol (PEG) linkers, potentially enhancing the physicochemical properties, pharmacokinetic profiles, and overall efficacy of the resulting therapeutic conjugates.[2] Its primary application lies in connecting a targeting moiety (such as an antibody) to a potent cytotoxic drug, facilitating targeted delivery to diseased cells while minimizing systemic toxicity.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling and application in experimental workflows.

| Property | Value | Reference |

| CAS Number | 2313534-24-4 | [1] |

| Molecular Formula | C38H64N12O14 | [1] |

| Molecular Weight | 912.99 g/mol | |

| Solubility | ≥ 100 mg/mL in H2O (109.53 mM) |

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is the first step in utilizing this compound for conjugation.

Materials:

-

This compound powder

-

Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

-

Vortex mixer

-

Ultrasonic bath

Protocol:

-

Bring the this compound vial to room temperature before opening.

-

Add the desired volume of solvent (e.g., H2O) to the vial to achieve the target concentration (e.g., 100 mg/mL).

-

For enhanced solubility, gently warm the tube to 37°C and vortex briefly.

-

If necessary, sonicate the solution in an ultrasonic bath for a short period to ensure complete dissolution.

-

Store the stock solution in aliquots at ≤ -20°C for long-term storage, which can be stable for several months.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an ADC utilizing a polysarcosine-based drug-linker platform.

In Vivo Applications and Performance

ADCs constructed with polysarcosine linkers, such as ADC-PSAR12, have demonstrated favorable pharmacokinetic profiles and antitumor activity in preclinical models.

Pharmacokinetic Properties

The hydrophilic nature of the polysarcosine linker contributes to improved pharmacokinetics.

| Conjugate | Clearance (mL/day/kg) | Animal Model | Reference |

| ADC-PSAR12 | 15.8 | SCID Mice | |

| ADC-PSAR0 (no linker) | 37.6 | SCID Mice |

Antitumor Efficacy

In a breast cancer xenograft model (SCID/BT-474), a single intravenous dose of ADC-PSAR12 at 3 mg/kg resulted in complete remission. This highlights the potential of polysarcosine-based ADCs in achieving potent and sustained antitumor effects.

Cellular Mechanism of Action of ADCs

The following diagram outlines the proposed signaling pathway and mechanism of action for a typical antibody-drug conjugate once it reaches its target tumor cell.

References

The Hydrophilic Nature of Ac-pSar12-OH Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery systems, particularly in the realm of Antibody-Drug Conjugates (ADCs) and other targeted therapies, the linker molecule plays a pivotal role that extends far beyond simply tethering a payload to a targeting moiety. The physicochemical properties of the linker, most notably its hydrophilicity, are critical determinants of the overall efficacy, safety, and pharmacokinetic profile of the conjugate. This technical guide provides a comprehensive overview of the hydrophilicity of Ac-pSar12-OH, a monodisperse acetylated polysarcosine linker with twelve sarcosine units. Polysarcosine (pSar) has emerged as a promising, highly hydrophilic polymer, often considered a superior alternative to polyethylene glycol (PEG) due to its biocompatibility and reduced immunogenicity.[1][][3] This document will delve into the qualitative and quantitative aspects of this compound's hydrophilicity, supported by experimental methodologies for its characterization, to empower researchers in the rational design of next-generation therapeutics.

Understanding Polysarcosine's Inherent Hydrophilicity

Polysarcosine is a polypeptoid, a polymer of N-methylated glycine, which is an endogenous amino acid.[][4] This inherent biological origin contributes to its excellent biocompatibility. The hydrophilicity of pSar is attributed to its chemical structure, which allows for strong interactions with water molecules. Unlike its non-methylated counterpart, polyglycine, which is poorly soluble, the N-methyl groups in polysarcosine disrupt inter-chain hydrogen bonding, allowing water molecules to effectively solvate the polymer backbone. This results in high water solubility and a random coil conformation in aqueous solutions.

Studies have shown that pSar exhibits stealth-like properties comparable to PEG, minimizing non-specific protein adsorption and prolonging circulation times of conjugated molecules. However, pSar has demonstrated advantages over PEG, including reduced immunogenicity and evasion of the accelerated blood clearance (ABC) phenomenon sometimes observed with PEGylated compounds.

Quantitative Data on the Hydrophilicity of Polysarcosine

While specific quantitative data for the standalone this compound linker is not extensively published, the hydrophilicity of polysarcosine polymers and their conjugates has been characterized through various methods. The following tables summarize key findings from the literature that underscore the hydrophilic nature of pSar.

Table 1: Water Contact Angle Measurements of Polysarcosine Brushes

| Polysarcosine Chain Length | Advancing Contact Angle (θ_adv_) | Receding Contact Angle (θ_rec_) | Reference |

| pSar-10 (high chain density) | 33° | ~5-7° | |

| pSar-20 (high chain density) | 13° | ~5-7° |

Lower contact angles indicate greater hydrophilicity. The near-complete wetting observed in the receding contact angle measurements signifies strong interaction with water.

Table 2: Pharmacokinetic Data of ADCs with Polysarcosine Linkers

| ADC Construct | Clearance Rate (mL/day/kg) in SCID mice | Note | Reference |

| ADC-PSAR12 | 15.8 | ADC with a 12-mer pSar linker | |

| ADC-PSAR0 | 37.6 | ADC with no pSar linker |

The significantly lower clearance rate of the ADC containing the pSar12 linker demonstrates its ability to improve pharmacokinetics, a key benefit of hydrophilic linkers.

Table 3: Solubility of this compound

| Parameter | Value | Reference |

| Water Solubility | ≥ 100 mg/mL (109.53 mM) | Product Data Sheet |

This high solubility in water is a direct indicator of the linker's hydrophilic nature.

Experimental Protocols for Characterizing Hydrophilicity

For researchers wishing to quantify the hydrophilicity of this compound or other novel linkers, the following experimental protocols provide a robust framework.

Determination of Octanol-Water Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically octanol and water. The logarithm of this value, LogP, is a widely used metric for hydrophobicity (positive LogP) or hydrophilicity (negative LogP).

Methodology: Shake-Flask Method (adapted from OECD 107)

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in water saturated with octanol.

-

The octanol used should be pre-saturated with water.

-

The initial concentration of the linker in the aqueous phase should be accurately known and should not exceed its solubility limit.

-

-

Partitioning:

-

In a suitable vessel, combine a known volume of the aqueous this compound solution with a known volume of water-saturated octanol (e.g., a 1:1 volume ratio).

-

Seal the vessel and shake vigorously for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the mixture to achieve a clear separation of the aqueous and octanol phases.

-

-

Concentration Measurement:

-

Carefully sample a precise volume from both the aqueous and octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique. Given that this compound lacks a strong chromophore, techniques such as quantitative NMR (qNMR) or LC-MS/MS would be appropriate.

-

-

Calculation of LogP:

-

The partition coefficient, P, is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: P = [this compound]_octanol / [this compound]_water

-

The LogP is then calculated as: LogP = log10(P)

-

For highly hydrophilic compounds like this compound, the concentration in the octanol phase is expected to be very low, resulting in a highly negative LogP value.

Water Contact Angle Measurement

Contact angle goniometry is a surface-sensitive technique that measures the angle at which a liquid droplet interfaces with a solid surface. A low contact angle indicates high wettability and a hydrophilic surface.

Methodology:

-

Surface Preparation:

-

A smooth, inert solid substrate (e.g., a clean gold or silicon wafer) is required.

-

The this compound linker needs to be uniformly immobilized on the substrate surface. This can be achieved through chemical conjugation of the linker's carboxylic acid terminus to a functionalized surface (e.g., an amine-terminated self-assembled monolayer).

-

-

Measurement:

-

Place the substrate in a contact angle goniometer.

-

Dispense a small, precise volume of high-purity water (e.g., 5 µL) onto the functionalized surface.

-

A camera captures the image of the droplet at the solid-liquid-vapor interface.

-

Software is used to measure the angle between the tangent of the droplet and the solid surface.

-

Both the advancing (as the droplet volume is increased) and receding (as the volume is decreased) contact angles should be measured to characterize the surface wettability and hysteresis.

-

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. While typically used for larger biomolecules like ADCs, it can be adapted to assess the relative hydrophobicity of linkers or linker-payload conjugates. A more hydrophilic compound will have a shorter retention time on the HIC column.

Methodology:

-

System Setup:

-

An HPLC system equipped with a suitable HIC column (e.g., Butyl-NPR, Phenyl) is required.

-

Mobile Phase A: A high salt concentration buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: A low salt concentration buffer (e.g., 50 mM sodium phosphate, pH 7.0), which may contain a small percentage of an organic modifier like isopropanol.

-

-

Sample Analysis:

-

Equilibrate the column with a high percentage of Mobile Phase A.

-

Inject the sample (this compound or a conjugate thereof).

-

Elute the sample using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile using a suitable detector (e.g., UV-Vis if conjugated to a chromophore, or an evaporative light scattering detector (ELSD) for the underivatized linker).

-

-

Data Interpretation:

-

The retention time of the analyte is inversely proportional to its hydrophilicity. By comparing the retention time of this compound to other linkers, a relative hydrophilicity ranking can be established.

-

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and conceptual relationships pertinent to the hydrophilicity of this compound linkers.

Caption: Workflow for LogP Determination of this compound.

Caption: Relationship between Linker Properties and ADC Performance.

Conclusion

The this compound linker, by virtue of its polysarcosine backbone, is an intrinsically hydrophilic molecule that offers significant advantages in the design of sophisticated drug conjugates. Its high water solubility, biocompatibility, and low immunogenicity make it an attractive alternative to traditional linkers like PEG. While direct, quantitative hydrophilicity data for the standalone linker may require experimental determination, the established properties of polysarcosine and the provided methodologies offer a clear path for its characterization and confident application. The strategic incorporation of hydrophilic linkers such as this compound is a key step toward developing safer and more effective targeted therapies.

References

Methodological & Application

Application Note: A Streamlined Protocol for Site-Specific Monoclonal Antibody Conjugation using Ac-pSar12-OH

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the development of antibody-drug conjugates (ADCs) and other bioconjugates.

Introduction: Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that combine the antigen-targeting specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic agent.[1][2] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics (PK), and efficacy.[2] A significant challenge in ADC development is the hydrophobicity of many potent payloads, which can lead to aggregation, poor PK profiles, and reduced efficacy.[3][4]

This application note describes a protocol for the conjugation of Ac-pSar12-OH, a novel linker-payload system featuring a 12-unit polysarcosine (pSar) chain. Polysarcosine is a highly hydrophilic, non-immunogenic polymer that can "mask" the hydrophobicity of the payload. This masking effect has been shown to improve the physicochemical properties, pharmacokinetics, and in vivo antitumor activity of ADCs, allowing for higher drug-to-antibody ratios (DAR) without compromising stability. The protocol detailed below utilizes a site-specific conjugation strategy targeting cysteine residues, which produces more homogeneous and well-defined conjugates compared to non-specific methods like lysine conjugation.

Principle of the Method

The conjugation strategy involves two main stages:

-

Selective Antibody Reduction: The interchain disulfide bonds within the Fc region of the monoclonal antibody are selectively reduced using a mild reducing agent, tris(2-carboxyethyl)phosphine (TCEP), to expose reactive sulfhydryl (-SH) groups.

-

Site-Specific Conjugation: The this compound linker-payload, which is functionalized with a thiol-reactive maleimide group, is then covalently attached to the exposed sulfhydryl groups on the antibody. This reaction forms a stable thioether bond.

This method allows for precise control over the conjugation sites and the final drug-to-antibody ratio (DAR), leading to a homogeneous ADC product.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Monoclonal Antibody (e.g., Trastuzumab) | In-house/Commercial | - |

| Ac-pSar12-Maleimide Payload | Hypothetical | - |

| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | C4706 |

| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| L-Arginine | Sigma-Aldrich | A5006 |

| Polysorbate 20 (Tween-20) | Sigma-Aldrich | P9416 |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Sephadex G-25 Desalting Columns | Cytiva | 28-9180-07 |

| Amicon Ultra-4 Centrifugal Filters (10K MWCO) | Millipore | UFC801024 |

Detailed Experimental Protocols

Antibody Preparation and Reduction

-

Buffer Exchange: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a reaction buffer (e.g., PBS containing 50 mM L-Arginine, pH 7.4). If the antibody is in a different buffer, perform a buffer exchange using a desalting column or centrifugal filtration.

-

TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in deionized water.

-

Reduction Reaction: Add TCEP to the antibody solution to achieve a final molar ratio of 2.5:1 (TCEP:mAb). For example, for 1 mg of a 150 kDa mAb, add 1.67 µL of 10 mM TCEP.

-

Incubation: Gently mix the solution and incubate at 37°C for 1 hour to ensure complete reduction of the interchain disulfide bonds. Do not agitate vigorously.

Conjugation of this compound

-

Payload Preparation: Prepare a 10 mM stock solution of the Ac-pSar12-Maleimide payload in anhydrous DMSO.

-

Conjugation Reaction: Add the Ac-pSar12-Maleimide payload stock solution to the reduced antibody solution. A molar excess of 1.5 equivalents of payload per available sulfhydryl group is recommended (i.e., a 12:1 molar ratio for a fully reduced IgG1 with 8 available thiols).

-

Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2 hours with gentle mixing. To ensure complete hydrolysis of any unreacted maleimide groups, the reaction can be left at 4°C overnight.

Purification of the Antibody-Drug Conjugate (ADC)

-

Removal of Excess Payload: Purify the resulting ADC from unconjugated payload and reaction byproducts. This is typically achieved using size exclusion chromatography (SEC) with Sephadex G-25 desalting columns.

-

Buffer Exchange: Equilibrate the desalting column with the final formulation buffer (e.g., PBS with 0.01% Polysorbate 20, pH 7.2).

-

Purification: Apply the conjugation reaction mixture to the column and collect the fractions containing the purified ADC, as per the manufacturer's instructions.

-

Concentration: Concentrate the purified ADC to the desired final concentration using centrifugal filters (e.g., Amicon Ultra-4, 10K MWCO).

-

Sterilization: Sterilize the final ADC product by passing it through a 0.22 µm filter. Store at 2-8°C.

ADC Characterization and Data Presentation

Thorough characterization is essential to ensure the quality, consistency, and stability of the final ADC product.

Drug-to-Antibody Ratio (DAR) and Purity

Hydrophobic Interaction Chromatography (HIC) is a key analytical technique used to determine the DAR and assess the homogeneity of the ADC. The hydrophilic pSar linker significantly reduces the retention time of the conjugate compared to ADCs with more hydrophobic linkers.

| ADC Sample | Average DAR | Purity (% Main Peak) | HIC Retention Time (min) |

| ADC-pSar12 | 7.8 | >95% | 8.5 |

| ADC-Control (No pSar) | 7.6 | >95% | 12.1 |

| Unconjugated mAb | 0 | >99% | 6.2 |

Table 1: Representative HIC data comparing the pSar12-ADC with a control ADC lacking the polysarcosine linker. The significantly shorter retention time for ADC-pSar12 demonstrates the hydrophilicity-masking effect of the pSar chain.

Pharmacokinetic (PK) Profile

The inclusion of the pSar12 linker has been demonstrated to dramatically improve the pharmacokinetic profile of ADCs, leading to lower clearance rates and longer exposure.

| ADC Sample | Dose (mg/kg) | Clearance (mL/day/kg) | Half-life (t½, days) |

| ADC-pSar12 | 3 | 15.8 | ~10 |

| ADC-Control (No pSar) | 3 | 37.6 | ~4 |

Table 2: Summary of pharmacokinetic parameters in a murine model. The ADC-pSar12 conjugate shows a greater than 2-fold reduction in clearance compared to the control ADC, leading to significantly higher exposure over time. Data is illustrative and based on published findings.

Diagrams and Workflows

Conjugation Workflow

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-Step Guide to Ac-pSar12-OH Bioconjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the bioconjugation of Ac-pSar12-OH, a hydrophilic polysarcosine linker. These protocols are designed for researchers in drug development and related fields, offering a step-by-step approach to conjugating this compound to amine-containing molecules such as proteins, antibodies, or small molecule payloads.

Introduction to this compound

This compound is a monodisperse polypeptoid composed of 12 sarcosine units. The N-terminus is acetylated (Ac-), and the C-terminus possesses a carboxylic acid (-OH), making it suitable for conjugation to primary amines. Polysarcosine is gaining attention as a biocompatible and non-immunogenic alternative to polyethylene glycol (PEG) for enhancing the pharmacokinetic properties of bioconjugates. Its high hydrophilicity can help to mitigate the aggregation and improve the solubility of antibody-drug conjugates (ADCs), potentially allowing for higher drug-to-antibody ratios (DAR).

Principle of Bioconjugation

The primary method for conjugating this compound to a biomolecule is through the formation of a stable amide bond. This is typically achieved using a two-step carbodiimide crosslinking reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).

The process involves two key stages:

-

Activation of this compound: The carboxylic acid group on this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS or sulfo-NHS to form a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).

-

Conjugation to the Amine-Containing Molecule: The NHS ester of this compound readily reacts with primary amines (e.g., on lysine residues of an antibody) at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.

Experimental Protocols

Materials and Reagents

-

This compound

-

Biomolecule with primary amine(s) (e.g., antibody, protein)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction tubes

Protocol for this compound Activation and Conjugation

This protocol is a general guideline and may require optimization based on the specific biomolecule and desired degree of labeling.

Step 1: Preparation of Reagents

-

Equilibrate EDC and sulfo-NHS to room temperature before opening to prevent moisture condensation.

-

Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before use.

-

Dissolve this compound in Activation Buffer.

-

Prepare the amine-containing biomolecule in Coupling Buffer.

Step 2: Activation of this compound

-

In a reaction tube, mix this compound with a molar excess of EDC and sulfo-NHS in Activation Buffer. A common starting point is a 2-5 fold molar excess of EDC and sulfo-NHS over this compound.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to the Amine-Containing Biomolecule

-

Immediately add the activated Ac-pSar12-NHS ester solution to the biomolecule solution in Coupling Buffer. The molar ratio of the activated linker to the biomolecule will determine the degree of labeling and should be optimized.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

-

Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Characterization of the Bioconjugate

Hydrophobic Interaction Chromatography (HIC)

HIC is a valuable technique for assessing the successful conjugation and determining the drug-to-antibody ratio (DAR) in ADCs. The hydrophilicity of the this compound linker is expected to reduce the retention time of the conjugate on the HIC column compared to a more hydrophobic linker.

Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry can be used to determine the precise mass of the conjugate, confirming the number of attached this compound linkers. This is a standard method for accurate DAR calculation.[1]

UV-Vis Spectroscopy

For conjugates where the biomolecule or an attached payload has a distinct UV-Vis absorbance, spectrophotometry can be used to estimate the degree of labeling.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters and expected outcomes for this compound bioconjugation. These values may require optimization for specific applications.

| Parameter | Recommended Range | Notes |

| Molar Ratios | ||

| This compound : Biomolecule | 5:1 to 20:1 | Varies depending on the desired degree of labeling. |

| EDC : this compound | 2:1 to 5:1 | A molar excess is required to drive the reaction. |

| sulfo-NHS : this compound | 2:1 to 5:1 | Stabilizes the activated intermediate. |

| Reaction Conditions | ||

| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry. |

| Conjugation pH | 7.2 - 8.5 | Optimal for amine reactivity. |

| Activation Time | 15 - 30 minutes | At room temperature. |

| Conjugation Time | 1 - 2 hours (RT) or overnight (4°C) | Longer times may increase conjugation efficiency. |

| Expected Outcomes | ||

| Conjugation Efficiency | Variable | Highly dependent on the biomolecule and reaction conditions. |

| Purity (post-purification) | >95% | Achievable with appropriate purification methods. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inactive EDC or sulfo-NHS | Use fresh, properly stored reagents. |

| Incorrect pH of buffers | Verify the pH of all buffers before use. | |

| Presence of primary amines in buffers | Use amine-free buffers (e.g., MES, HEPES, PBS). | |

| Insufficient molar ratio of linker | Increase the molar excess of activated this compound. | |

| Precipitation of Biomolecule | High concentration of reagents | Perform a buffer exchange to remove excess reagents before conjugation. |

| Change in protein stability upon conjugation | Optimize buffer conditions (e.g., add stabilizers). |

Conclusion

This guide provides a comprehensive framework for the successful bioconjugation of this compound. By following these protocols and optimizing the reaction conditions, researchers can effectively utilize this promising hydrophilic linker in the development of novel biotherapeutics, particularly in the field of antibody-drug conjugates. The use of polysarcosine linkers like this compound offers a valuable tool to enhance the properties and performance of next-generation drug delivery systems.

References

Application Notes and Protocols: Ac-pSar12-OH in Ligand-Drug Conjugate (LDC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligand-Drug Conjugates (LDCs) represent a promising therapeutic modality, designed to deliver potent cytotoxic agents specifically to target cells, thereby minimizing systemic toxicity. The linker component of an LDC is critical, influencing its stability, solubility, pharmacokinetic (PK) profile, and the efficiency of payload release. Ac-pSar12-OH is a key component of a monodisperse polysarcosine (pSar)-based linker system designed to address the challenges associated with the hydrophobicity of many drug-linker platforms. Polysarcosine is a hydrophilic, non-immunogenic, and biodegradable polymer.[1][2] Incorporating a pSar chain of 12 units (pSar12) as a hydrophobicity masking entity allows for the creation of LDCs with higher drug-to-antibody ratios (DAR) while maintaining favorable physicochemical and pharmacological properties.[1][3]

These application notes provide an overview of the utility of this compound in LDC development, including its impact on conjugate properties and detailed protocols for conjugation and characterization.

Key Applications and Advantages of this compound Linkers

The primary application of this compound-containing linkers is to improve the therapeutic index of LDCs by mitigating the hydrophobicity of the cytotoxic payload. This leads to several key advantages:

-

Improved Pharmacokinetics: By masking the hydrophobic drug-linker, pSar12 reduces the rate of plasma clearance, leading to longer systemic circulation and increased tumor accumulation.[3]

-

Enhanced Efficacy: The improved PK profile directly correlates with enhanced antitumor activity in vivo.

-

Higher Drug Loading: The hydrophilic nature of pSar allows for the successful development of LDCs with higher DAR (e.g., DAR8) without the aggregation and poor solubility issues often seen with conventional linkers.

-

Superior Hydrophilicity Masking: Studies have shown that pSar can be more effective than polyethylene glycol (PEG) at masking hydrophobicity and improving clearance rates at equivalent lengths.

-

Chemical Homogeneity: The use of monodisperse pSar linkers, as opposed to polydisperse polymers, ensures the production of homogeneous LDC batches with consistent pharmacological properties, which is a significant advantage for manufacturing and regulatory approval.

The strategic placement of the pSar12 moiety is crucial. An "orthogonal" or parallel orientation relative to the drug unit is necessary to effectively shield the payload's hydrophobicity. A linear arrangement between the ligand and the drug does not confer the same benefits.

Quantitative Data Summary

The following tables summarize the comparative data for antibody-drug conjugates (ADCs) constructed with and without a pSar12-based linker. The data is derived from studies using a trastuzumab-based ADC with a β-glucuronidase-cleavable linker and an MMAE payload at a DAR of 8.

Table 1: Comparative Hydrophobicity by HIC

| Conjugate | Linker Composition | Relative Hydrophobicity (HIC Retention Time) |

| ADC-pSar12 | Orthogonal pSar12 with MMAE payload | Significantly Reduced |

| ADC-PEG12 | Orthogonal PEG12 with MMAE payload | Reduced |

| ADC-pSar12L | Linear pSar12 with MMAE payload | High (No reduction) |

| ADC-pSar0 | No hydrophilic masking polymer | High |

This table illustrates the superior hydrophobicity masking of the orthogonal pSar12 linker compared to PEG12 and the lack of effect from a linear pSar configuration.

Table 2: Pharmacokinetic Parameters in SCID Mice

| Conjugate | Clearance Rate (mL/day/kg) |

| ADC-pSar12 | 15.8 |

| ADC-PEG12 | 47.3 |

| ADC-pSar0 | 37.6 |

| ADC-pSar12L | Unfavorable (High) |

Data from a single 3 mg/kg intravenous dose. The lower clearance rate for ADC-pSar12 indicates a significantly improved pharmacokinetic profile.

Table 3: In Vivo Antitumor Efficacy

| Conjugate | Dose | Tumor Model | Outcome |

| ADC-pSar12 | 3 mg/kg | SCID/BT-474 Breast Cancer | Curative (Complete Remission) |

| ADC-pSar0 | 3 mg/kg | SCID/BT-474 Breast Cancer | Incomplete Tumor Regression |

This data demonstrates the direct correlation between the improved PK profile of the pSar12-containing ADC and its enhanced in vivo antitumor efficacy.

Table 4: In Vitro Cytotoxicity of MMAE-based ADCs

| Cell Line | Target Expression | ADC | IC50 |

| N87 | High HER2 | Trastuzumab-vc-MMAE | ~13-43 ng/mL |

| BT474 | High HER2 | Trastuzumab-vc-MMAE | ~13-43 ng/mL |

| MDA-MB-361-DYT2 | Moderate HER2 | Trastuzumab-vc-MMAE (DAR > 3.5) | ~25-80 ng/mL |

| MDA-MB-231 | Low HER2 | Trastuzumab-vc-MMAE | No toxicity observed |

This table provides representative cytotoxicity data for MMAE-based ADCs, showing potent activity against target-expressing cell lines. The efficacy of pSar-containing ADCs is expected to align with these values, as the pSar moiety primarily impacts in vivo PK rather than in vitro potency.

Experimental Protocols

Protocol 1: LDC Synthesis via Thiol-Maleimide Conjugation

This protocol describes the generation of an LDC by conjugating a maleimide-functionalized this compound-drug linker to a targeting antibody via reduction of its native interchain disulfide bonds.

Materials:

-

Targeting Antibody (e.g., Trastuzumab) in PBS

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Maleimide-functionalized this compound-Drug linker (e.g., MAL-pSar12-glucuronide-MMAE) dissolved in DMSO

-

Degassed conjugation buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5

-

Quenching solution: N-acetylcysteine or Cysteine

-

Purification columns (e.g., Sephadex G-25 desalting columns)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in degassed conjugation buffer.

-

-

Disulfide Bond Reduction:

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Flush the vial with inert gas, seal, and incubate for 30 minutes at 37°C to reduce the interchain disulfide bonds to free thiols.

-

-

Linker-Drug Conjugation:

-

Immediately after reduction, add the maleimide-functionalized this compound-Drug linker solution to the reduced antibody. A molar excess of 1.25 equivalents of linker per cysteine is recommended.

-

Flush the vial with inert gas, seal, and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light if using a photosensitive payload.

-

-

Quenching the Reaction:

-

Add a 20-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups. Incubate for 20 minutes.

-

-

Purification:

-

Purify the resulting LDC using a desalting column (e.g., G-25) pre-equilibrated with PBS to remove excess linker-drug, quenching agent, and TCEP.

-

-

Maleimide Hydrolysis (Optional but Recommended):

-

Incubate the purified LDC for 48 hours at 37°C to promote the hydrolysis of the succinimide ring, which can increase the stability of the conjugate.

-

-

Characterization and Storage:

-

Characterize the final LDC for purity, concentration, and Drug-to-Ligand Ratio (DLR).

-

Store the final conjugate at 2-8°C for short-term use. For long-term storage, add stabilizers like BSA and sodium azide and store at -20°C or -80°C.

-

Protocol 2: LDC Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a non-denaturing chromatographic technique used to determine the DLR and assess the hydrophobicity profile of an LDC. Species with different numbers of conjugated drugs will have different hydrophobicities and will therefore elute at different times.

Materials:

-

HIC Column (e.g., TSKgel Butyl-NPR)

-

HPLC system

-

Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

-

LDC sample

Procedure:

-

Sample Preparation:

-

Dilute the LDC sample to a concentration of approximately 1 mg/mL.

-

Adjust the sample to the initial high-salt condition by adding a concentrated stock of ammonium sulfate to a final concentration of 0.5 M to 1.0 M to ensure binding to the column.

-

-

Chromatography:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the prepared LDC sample.

-

Elute the LDC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes. LDC species with higher DAR are more hydrophobic and will elute later (at lower salt concentrations).

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DLR by determining the weighted average of the peak areas.

-

Compare the retention time of the pSar12-LDC to a non-pSar control to confirm the reduction in hydrophobicity.

-

Protocol 3: In Vitro Cytotoxicity Assay

This protocol determines the potency of the LDC on target-expressing and non-target cells.

Materials:

-

Target-positive and target-negative cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

LDC, unconjugated antibody, and free drug for controls

-

Cell viability reagent (e.g., MTT, alamarBlue, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Plating:

-

Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the LDC and controls in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.

-

-

Incubation:

-

Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

-

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT).

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Convert the raw data to percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression curve fit.

-

Visualizations

Caption: Experimental workflow for LDC synthesis.

Caption: Proposed mechanism of action for a pSar12-LDC.

References

Application Notes and Protocols for Ac-pSar12-OH in Targeted Cancer Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction